Quinidine hydrochloride monohydrate
Overview
Description
Quinidine hydrochloride monohydrate is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart . It is a stereoisomer of quinine, originally derived from the bark of the cinchona tree . The drug causes increased action potential duration . It is used to help keep the heart beating normally in people with certain heart rhythm disorders, usually after other treatments have failed .
Molecular Structure Analysis
The molecular formula of Quinidine hydrochloride monohydrate is C20H24N2O2 · HCl · H2O . Its molecular weight is 378.89 g/mol .Chemical Reactions Analysis
Quinidine primarily works by blocking the fast inward sodium current (INa). It also blocks potassium currents . This block increases at higher heart rates and decreases at lower heart rates .Physical And Chemical Properties Analysis
Quinidine hydrochloride monohydrate is a clinical anti-arrhythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM .Scientific Research Applications
Cardiac Arrhythmias : Quinidine has been studied for its effects on cardiac arrhythmias. It has been used both orally and intravenously to treat and prevent certain forms of ventricular tachycardias and ventricular fibrillation. Schwartz and Jezer (1934) observed that quinidine might be useful as a prophylactic drug in patients at risk of sudden death due to ventricular fibrillation (Schwartz & Jezer, 1934).
Role in Late Sodium Current Modulation : Wu et al. (2008) found that quinidine has a concentration-dependent effect on arrhythmogenicity, potentially due to its interaction with the late sodium current (I(Na)) in cardiac tissues. This study suggests that quinidine's effects on I(Na) play a role in its arrhythmogenic potential (Wu et al., 2008).
Antimalarial Activity : The stereochemical structure of quinidine is critical for its antimalarial activity. A study by Karle et al. (1992) showed that quinine and quinidine are significantly more active against both chloroquine-sensitive and -resistant Plasmodium falciparum compared to their structural variants, highlighting the importance of three-dimensional configuration in antimalarial effectiveness (Karle et al., 1992).
Modulation of Oxygen Radical Production : Saito et al. (1995) demonstrated that quinidine hydrochloride can influence the production of reactive oxygen species in human eosinophils. This suggests a potential role for quinidine in modulating immune responses or inflammatory processes (Saito et al., 1995).
Pharmacological Interactions : Quinidine's interaction with other drugs and its impact on drug metabolism has been a subject of research. Muralidharan et al. (1996) found that quinidine is a potent inhibitor of CYP2D6, affecting the metabolism of other drugs like chlorpromazine (Muralidharan et al., 1996).
- Sziráki et al., 2011)](https://consensus.app/papers/quinidine-abcb1-probe-testing-drug-interactions-sziráki/e7535d2c917156428a3c85643a84be0d/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZDMWHXVXUBY-KAIFKDDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977074 | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Quinidine hydrochloride monohydrate | |
CAS RN |
6151-40-2 | |
Record name | Quinidine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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